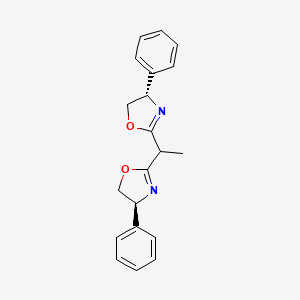
(4S,4'S)-2,2'-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral bis-oxazoline compound. It is widely used as a ligand in asymmetric catalysis, particularly in the synthesis of enantiomerically pure compounds. The presence of the oxazoline rings and the ethane-1,1-diyl bridge imparts unique stereochemical properties to the molecule, making it a valuable tool in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves the following steps:
Formation of the Oxazoline Rings: This can be achieved by reacting an amino alcohol with a carboxylic acid or its derivative under dehydrating conditions. Common reagents include thionyl chloride or phosphorus trichloride.
Coupling of the Oxazoline Units: The two oxazoline units are then coupled using a suitable bridging agent, such as ethane-1,1-diyl dibromide, under basic conditions. This step often requires a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of (4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the stereochemical integrity of the product.
化学反应分析
Types of Reactions
Oxidation: The oxazoline rings can undergo oxidation to form oxazoles.
Reduction: Reduction of the oxazoline rings can yield amino alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Electrophiles such as bromine or nitronium ions can be used for substitution reactions on the phenyl rings.
Major Products
Oxidation: Oxazoles
Reduction: Amino alcohols
Substitution: Brominated or nitrated derivatives of the original compound
科学研究应用
(4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) is extensively used in:
Chemistry: As a chiral ligand in asymmetric catalysis, aiding in the synthesis of enantiomerically pure compounds.
Biology: In the study of enzyme mechanisms and as a scaffold for the design of enzyme inhibitors.
Industry: Used in the production of fine chemicals and pharmaceuticals.
作用机制
The compound acts as a chiral ligand, coordinating to metal centers in catalytic complexes. The oxazoline rings and the ethane-1,1-diyl bridge create a chiral environment around the metal center, facilitating enantioselective reactions. The molecular targets are typically transition metals like palladium, platinum, or rhodium, and the pathways involved include various catalytic cycles such as hydrogenation, hydroformylation, and cyclopropanation.
相似化合物的比较
Similar Compounds
- (4S,4’S)-2,2’-(Propane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(Butane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- (4S,4’S)-2,2’-(Cyclohexane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Uniqueness
The ethane-1,1-diyl bridge in (4S,4’S)-2,2’-(Ethane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) provides a unique combination of flexibility and rigidity, which is not present in its analogs with longer or cyclic bridges. This unique structure allows for better control over the stereochemistry of the catalytic reactions it facilitates.
属性
分子式 |
C20H20N2O2 |
|---|---|
分子量 |
320.4 g/mol |
IUPAC 名称 |
(4S)-4-phenyl-2-[1-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]ethyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C20H20N2O2/c1-14(19-21-17(12-23-19)15-8-4-2-5-9-15)20-22-18(13-24-20)16-10-6-3-7-11-16/h2-11,14,17-18H,12-13H2,1H3/t17-,18-/m1/s1 |
InChI 键 |
AQHCGFJCLPHENX-QZTJIDSGSA-N |
手性 SMILES |
CC(C1=N[C@H](CO1)C2=CC=CC=C2)C3=N[C@H](CO3)C4=CC=CC=C4 |
规范 SMILES |
CC(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Acetamide, 2-[[2-chloro-5-(dimethylamino)phenyl][(3,4-dimethoxyphenyl)sulfonyl]amino]-N-[(1,5-dimethyl-1H-pyrazol-3-yl)methyl]-N-ethyl-](/img/structure/B14757851.png)
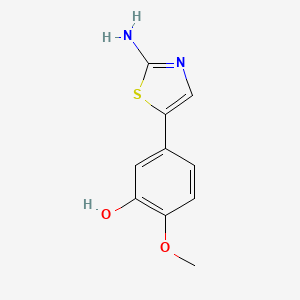
![1-Methyl-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14757869.png)
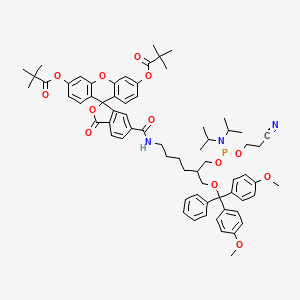
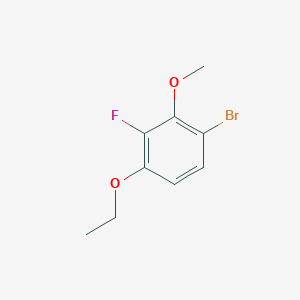
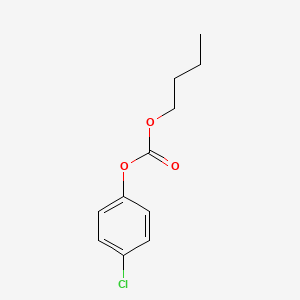
![5-{[3-(4-Fluorophenyl)pyrazol-4-yl]methylene}-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B14757883.png)
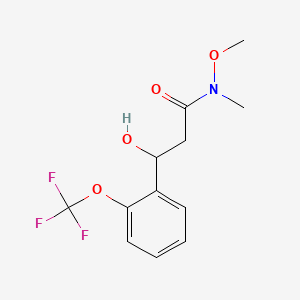
![[1,3]Thiazolo[5,4-H]quinoline](/img/structure/B14757889.png)
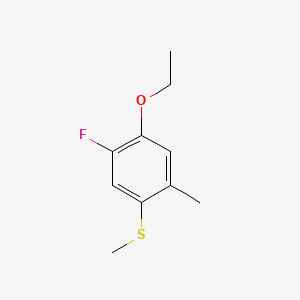
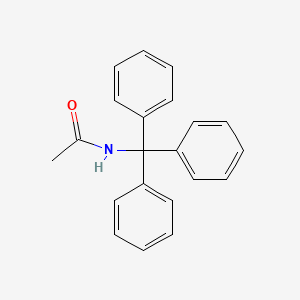

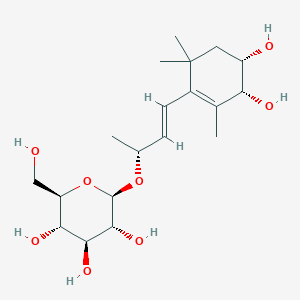
![(S)-Cyclooct-4-en-1-yl (13-oxo-17-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)-3,6,9-trioxa-12-azaheptadecyl)carbamate](/img/structure/B14757927.png)
